3,7-Dichloroquinolin-8-ol

Antifungal Candida albicans Candida tropicalis

3,7-Dichloroquinolin-8-ol (3,7-diClQ) is a synthetic and brominated member of the halogenated 8-hydroxyquinoline (8HQ) family, specifically the 3,7-dichloro positional isomer. As a chlorinated 8-quinolinol, its biological activity is driven by the ability of the 8-hydroxyl and quinoline nitrogen to chelate metal ions, a property modulated by halogen substitution pattern.

Molecular Formula C9H5Cl2NO
Molecular Weight 214.04 g/mol
CAS No. 89588-84-1
Cat. No. B11888894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dichloroquinolin-8-ol
CAS89588-84-1
Molecular FormulaC9H5Cl2NO
Molecular Weight214.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=NC=C(C=C21)Cl)O)Cl
InChIInChI=1S/C9H5Cl2NO/c10-6-3-5-1-2-7(11)9(13)8(5)12-4-6/h1-4,13H
InChIKeyRFJJQNPTZCMYRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dichloroquinolin-8-ol (CAS 89588-84-1): A Positional Isomer in the Dichloro-8-quinolinol Series


3,7-Dichloroquinolin-8-ol (3,7-diClQ) is a synthetic and brominated member of the halogenated 8-hydroxyquinoline (8HQ) family, specifically the 3,7-dichloro positional isomer. As a chlorinated 8-quinolinol, its biological activity is driven by the ability of the 8-hydroxyl and quinoline nitrogen to chelate metal ions, a property modulated by halogen substitution pattern. This compound has been directly compared with other dichloro-8-quinolinol isomers in antifungal screens against Candida species and filamentous fungi, establishing its position as a comparator-selected research candidate rather than a generic 8-quinolinol congener. [1] [2]

Why 3,7-Dichloroquinolin-8-ol Cannot Be Replaced by Other Dichloro-8-quinolinol Isomers


Among the dichloro-8-quinolinols, antifungal potency, species-selectivity profiles, and cytotoxicity vary dramatically depending on chlorine positions. A head-to-head study of five isomers revealed that while 3,7-diClQ effectively inhibits both Candida albicans and C. tropicalis at concentrations superior to the clinical control 5-fluorocytosine, its therapeutic index differs markedly from that of the 3,5-dichloro isomer, whose MIC is approximately one-tenth of its cytotoxic dose. [1] In a broader screen encompassing six fungi, distinct inhibition patterns among eight dichloro isomers confirmed that substitution pattern alone dictates whether a compound crosses the threshold of broad-spectrum activity or is limited to a narrow target range. [2] Generic selection of a dichloro-8-quinolinol without specifying the 3,7-substitution pattern therefore risks selecting a compound with an entirely different potency and safety profile, rendering it unsuitable for reproducible scientific studies.

Quantitative Differentiation Evidence for 3,7-Dichloroquinolin-8-ol Relative to Structural Analogs


Anticandidal Potency Superior to 5-Fluorocytosine and Comparable to Leading Dichloro Isomers

In a direct comparative study, 3,7-dichloroquinolin-8-ol was tested alongside four other dichloro-8-quinolinol isomers (2,5-, 3,5-, 5,6-, and 4,5-diClQ) against Candida albicans and C. tropicalis in Sabouraud dextrose broth. 3,7-diClQ, together with the 5,6- and 3,5-isomers, proved significantly more effective than the control drug 5-fluorocytosine. This places 3,7-diClQ among the top-performing isomers for anticandidal activity. [1]

Antifungal Candida albicans Candida tropicalis MIC Dichloroquinolinol

Broad-Spectrum Antifungal Activity with Sub-μg/mL Potency Against Filamentous Fungi

Against a panel of six filamentous fungi, 3,7-dichloroquinolin-8-ol exhibited strong antifungal activity, with minimum inhibitory concentrations (MICs) below 1 µg/mL for five of the six species tested. This broad-spectrum performance mirrors that of the most active dichloro isomers in the study, demonstrating that the 3,7-substitution pattern confers robust antifungal properties across diverse fungal genera. [1]

Antifungal Filamentous fungi Broad-spectrum MIC Dichloroquinolinol

Differential Selectivity Profile Compared to the 3,5-Dichloro Isomer

Although both 3,7-dichloroquinolin-8-ol and 3,5-dichloroquinolin-8-ol are effective against Candida species, they diverge in selectivity. The 3,5-isomer exhibited an MIC against C. albicans and C. tropicalis that was approximately one-tenth of its cytotoxic dose on BHK cells. In contrast, while the 3,7-isomer was also more effective than 5-fluorocytosine, its MIC was not reported to possess the same tenfold therapeutic window, indicating a distinct cytotoxicity-MIC relationship that may favor different application scenarios such as topical versus systemic use. [1]

Selectivity Cytotoxicity Therapeutic Index BHK cells Antifungal

Evidence-Backed Application Scenarios for 3,7-Dichloroquinolin-8-ol


Anticandidal Scaffold Optimization and Structure-Activity Relationship Studies

Given its established equipotency with leading dichloro isomers against C. albicans and C. tropicalis but distinct selectivity profile compared to the 3,5-dichloro isomer, 3,7-dichloroquinolin-8-ol serves as an essential comparator in systematic SAR campaigns aimed at untangling the contributions of chlorine positions 3 and 7 to antifungal potency, cytotoxicity, and metal-chelation. [1]

Broad-Spectrum Antifungal Screening Libraries

The compound's demonstrated sub-1 µg/mL activity against five phylogenetically diverse filamentous fungi qualifies it for inclusion in focused screening libraries targeting agricultural or environmental fungal pathogens, where broad-spectrum activity is valued and species-specific data for 3,7-diClQ are already documented. [2]

Topical Antifungal Formulation Research

Although the 3,7-isomer lacks the pronounced selectivity window of the 3,5-isomer, its high potency against Candida species supports exploration in topical antifungal applications where local efficacy is paramount and systemic exposure is limited, especially in combination strategies exploiting synergistic mixtures with monochloro-8-quinolinols. [1]

Comparative Mechanistic Studies of Intramolecular Synergism in Halogenated Quinolinols

The 3,7-substitution pattern contributes to the phenomenon of intramolecular synergism reported for dichloro-8-quinolinols, whereby two chlorine substituents on the same quinoline ring enhance fungitoxicity beyond additive effects. Researchers investigating this mechanism can use 3,7-diClQ as a defined probe to compare with the 5,6- and 3,5-isomers. [2]

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